5-bromo-6-chloro-N-methylpyridine-3-sulfonamide
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Overview
Description
5-Bromo-6-chloro-N-methylpyridine-3-sulfonamide is a heterocyclic aromatic compound with the molecular formula C6H6BrClN2O2S and a molecular weight of 285.55 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-N-methylpyridine-3-sulfonamide typically involves the bromination and chlorination of pyridine derivatives followed by sulfonamide formation. One common method includes the reaction of 6-chloro-3-pyridinesulfonamide with bromine under controlled conditions to introduce the bromine atom at the 5-position . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Bromination: Introduction of the bromine atom.
Chlorination: Introduction of the chlorine atom.
Sulfonamide Formation: Reaction with a sulfonamide precursor to form the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-6-chloro-N-methylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth and survival pathways . The compound binds to the active site of the enzyme, preventing its normal function and leading to reduced cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Similar structure but with a phenylethyl group instead of a methyl group.
2-Bromo-6-methylpyridine: Lacks the sulfonamide group and has a different substitution pattern.
Uniqueness
5-Bromo-6-chloro-N-methylpyridine-3-sulfonamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-bromo-6-chloro-N-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O2S/c1-9-13(11,12)4-2-5(7)6(8)10-3-4/h2-3,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBIWYSUENAJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(N=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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